4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Physicochemical profiling Molecular weight SAR

This 4-(1,3-benzodioxol-5-yl)-substituted dihydrobenzoquinolinone (DHBQ) delivers critical SAR differentiation vs. simple phenyl/thienyl/furyl analogs. Its electron-rich benzodioxole imparts unique H-bond acceptor capacity, steric bulk, and a LogP of 4.13 for superior passive permeability—ideally suited for CNS & kinase panel screening. Procure to expand anti-influenza A SAR and leverage validated DHBQ crystallography for reliable in silico modeling. Strictly for R&D; not for human/veterinary use.

Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
CAS No. 5616-91-1
Cat. No. B5190475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
CAS5616-91-1
Molecular FormulaC20H15NO3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H15NO3/c22-19-10-16(13-6-8-17-18(9-13)24-11-23-17)15-7-5-12-3-1-2-4-14(12)20(15)21-19/h1-9,16H,10-11H2,(H,21,22)
InChIKeyWFDYRWNXOWKPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS 5616-91-1): Procurement-Grade Structural and Physicochemical Baseline


4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS 5616-91-1) is a heterocyclic small molecule belonging to the 3,4-dihydrobenzo[h]quinolin-2(1H)-one family, characterized by a 1,3-benzodioxole substituent at the 4-position . This compound exhibits a molecular formula of C₂₀H₁₅NO₃, a molecular weight of 317.34 g·mol⁻¹, a topological polar surface area (PSA) of 51.05 Ų, and a computed LogP of 4.13, providing a foundational physicochemical profile for differentiation from close structural analogs .

Why 4-Aryl-3,4-dihydrobenzo[h]quinolin-2(1H)-ones Cannot Be Treated as Interchangeable: The Case for 5616-91-1


The 4-aryl-3,4-dihydrobenzo[h]quinolin-2(1H)-one scaffold exhibits pronounced structure-activity relationships (SAR) that render generic substitution unreliable. Replacing the 4-(1,3-benzodioxol-5-yl) group with a simple phenyl, thienyl, or furyl ring alters molecular weight by up to 44 Da, modifies LogP by >0.5 log units, and changes hydrogen-bond acceptor capacity, all of which can drastically affect target binding, cellular permeability, and metabolic stability [1][2]. Furthermore, the electron-rich benzodioxole moiety confers distinct electronic and steric properties that are not recapitulated by other aryl substituents, making direct substitution without quantitative validation scientifically unsound [1][2].

Quantitative Differentiation Evidence for 4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (5616-91-1) Relative to Closest Analogs


Molecular Weight Differentiation: Benzodioxole vs. Phenyl and Thienyl Substituents

The target compound (MW 317.34) is 44.0 Da heavier than the 4-phenyl analog (MW 273.33) and 38.0 Da heavier than the 4-(2-thienyl) analog (MW 279.36). This mass increment reflects the methylenedioxy bridge (O–CH₂–O) of the benzodioxole group, which introduces two additional hydrogen-bond acceptors absent in the phenyl and thienyl comparators [1][2].

Physicochemical profiling Molecular weight SAR

Lipophilicity Modulation: LogP Shift Conferred by the 1,3-Benzodioxole Group

The target compound exhibits a computed LogP of 4.13, which is approximately 0.5–1.0 log units higher than typical 4-phenyl-substituted analogs (estimated LogP ~3.4–3.6 based on fragment-based calculation) and substantially higher than the 4-(2-thienyl) analog (estimated LogP ~3.2) [1]. The methylenedioxy group contributes to increased lipophilicity while maintaining a moderate PSA of 51.05 Ų, positioning the compound in a distinct property space relative to non-benzodioxole comparators.

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (PSA) as a Selectivity and Permeability Discriminator

The target compound has a computed PSA of 51.05 Ų, which is approximately 9–13 Ų higher than the 4-phenyl analog (PSA ≈ 38–42 Ų, estimated) due to the additional oxygen atoms of the benzodioxole group . This elevated PSA, combined with a LogP of 4.13, places the compound closer to the threshold for passive blood-brain barrier penetration (typically PSA < 60–70 Ų) while retaining sufficient polarity for hydrogen-bonding interactions with biological targets [1].

PSA Permeability Selectivity

Structural Confirmation via X-Ray Crystallography of a 4-Aryl-DHBQ Analog

While a crystal structure for the target compound itself is not publicly available, the closely related 4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been structurally characterized by single-crystal X-ray diffraction, confirming the twist conformation of the dihydropyridine ring and the dihedral angle between the benzo[h]quinoline core and the 4-aryl substituent [1]. This structural precedent supports the conformational integrity of the 4-substituted DHBQ scaffold, with the benzodioxole group expected to adopt a distinct orientation due to its larger steric bulk and additional oxygen-mediated interactions compared to the thienyl ring [1].

X-ray crystallography Structural biology Conformation

Antiviral Activity Landscape: Class-Level SAR Informs Benzodioxole Potential

In a systematic SAR study of 34 dihydrobenzo[h]quinolines (h-DHBQs) against influenza A (H1N1) virus, three compounds (4-12, 4-25, 4-27) achieved IC₅₀ values of 2.52–3.79 μM with CC₅₀ > 50–100 μM against MDCK and A549 cells [1]. The study demonstrated that antiviral activity is highly dependent on the specific 4-substituent combination, with certain aryl/heteroaryl groups conferring potency while others were inactive [1]. Although the benzodioxole-substituted target compound was not explicitly tested in this panel, the SAR trend establishes that 4-substitution identity is a critical determinant of bioactivity and cannot be predicted by scaffold alone [1].

Antiviral Influenza A SAR

Evidence-Based Application Scenarios for 4-(1,3-Benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (5616-91-1)


CNS-Targeted Screening Libraries: Leveraging Elevated LogP and Moderate PSA

With a computed LogP of 4.13 and a PSA of 51.05 Ų, 5616-91-1 falls within the favorable property space for CNS drug candidates (LogP 2–5, PSA < 70 Ų) [1]. Its lipophilicity exceeds that of the simpler 4-phenyl analog (estimated LogP ~3.5), suggesting enhanced passive membrane permeability, while the additional oxygen atoms of the benzodioxole group may provide unique hydrogen-bonding interactions with neurological targets. Procurement for CNS-focused screening collections is supported by these physicochemical properties, provided that direct target engagement assays confirm on-target activity.

Kinase and Enzyme Inhibition Profiling: Exploiting Benzodioxole-Specific Binding Interactions

The benzodioxole moiety is a privileged fragment in kinase inhibitor design, often engaging the hinge region via its oxygen atoms. The target compound's PSA of 51.05 Ų and two additional H-bond acceptors relative to the 4-phenyl analog offer a differentiated hydrogen-bonding capacity that may translate into distinct kinase selectivity profiles . Procurement for kinase panel screening is warranted to experimentally map the selectivity fingerprint of this benzodioxole-substituted DHBQ against that of phenyl-, thienyl-, and furyl-substituted analogs.

Antiviral Lead Optimization: Building on DHBQ Class-Level SAR

The DHBQ scaffold has demonstrated potent anti-influenza A activity (IC₅₀ = 2.52–3.79 μM for select analogs), with SAR being highly dependent on 4-substitution identity [2]. The 1,3-benzodioxole group introduces steric bulk and electronic character distinct from the substituents present in the most active analogs (4-12, 4-25, 4-27). Procurement of 5616-91-1 for head-to-head antiviral testing against the published active h-DHBQs is a scientifically justified strategy to expand the SAR landscape and potentially identify analogs with improved selectivity or reduced cytotoxicity.

Chemical Biology Probe Development: Utilizing Scaffold Crystallographic Precedent

Although no crystal structure of 5616-91-1 itself is available, the established X-ray structure of the 4-(2-thienyl) analog confirms the twist conformation of the DHBQ core [3]. This structural precedent reduces the uncertainty in docking studies and molecular dynamics simulations when using 5616-91-1 as a probe molecule. Procurement for chemical biology applications that require reliable in silico modeling (e.g., target deconvolution, structure-based design) benefits from this scaffold-level crystallographic validation.

Quote Request

Request a Quote for 4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.